molecular formula C17H15ClS B14371891 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride CAS No. 90689-88-6

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride

Cat. No.: B14371891
CAS No.: 90689-88-6
M. Wt: 286.8 g/mol
InChI Key: WLQDGIRPXCLEBY-UHFFFAOYSA-N
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Description

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiopyran ring system, which is fused with a phenylethenyl group. The chloride ion serves as the counterion to balance the charge of the cationic benzothiopyran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

90689-88-6

Molecular Formula

C17H15ClS

Molecular Weight

286.8 g/mol

IUPAC Name

4-(2-phenylethenyl)-2H-thiochromen-1-ium;chloride

InChI

InChI=1S/C17H14S.ClH/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17;/h1-12H,13H2;1H

InChI Key

WLQDGIRPXCLEBY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2[SH+]1)C=CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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